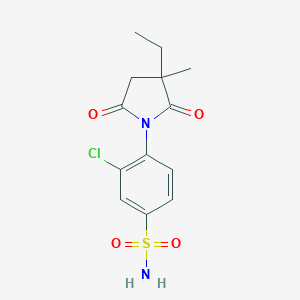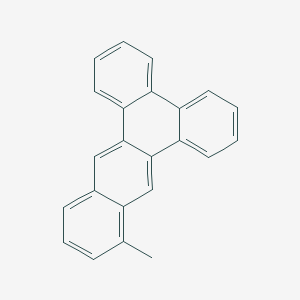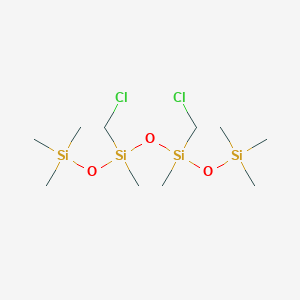
3,5-Bis(chloromethyl)octamethyltetrasiloxane
説明
The compound 3,5-Bis(chloromethyl)octamethyltetrasiloxane is a siloxane-based molecule that is of interest in the field of polymer chemistry due to its potential applications in creating various polysiloxanes with different properties. The molecule contains chloromethyl groups that can react with various reagents to form new compounds with acyloxymethyl or other substituents, which can significantly alter the physical and chemical properties of the resulting materials .
Synthesis Analysis
The synthesis of related siloxane compounds involves the reaction of chloromethylated siloxanes with different acids in the presence of a base such as triethylamine. In the case of 3,5-Bis(chloromethyl)octamethyltetrasiloxane, the reaction with acetic, benzoic, and methacrylic acids in toluene has been studied. This process leads to the transformation of chloromethyl groups into acyloxymethyl groups, with the possibility of redistribution of these groups along with trimethylsilyl and oxytrimethylsilyl units within the molecule. The reaction rates and the distribution of the resulting oligomers are influenced by the type of acid used and the starting oligosiloxane .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 3,5-Bis(chloromethyl)octamethyltetrasiloxane, it is related to other siloxane compounds whose structures have been determined. For example, the structure of octamethylspiro[5.5]pentasiloxane has been reported, with the Si—O distance being 1.64 Å and the Si—CH3 distance being 1.88 Å. The planar (SiO)3 ring and the tetrahedral silicon angles determine the shape of the molecule. This information can provide insights into the potential geometry and bonding characteristics of 3,5-Bis(chloromethyl)octamethyltetrasiloxane, as siloxane compounds often share similar structural features .
Chemical Reactions Analysis
The chemical reactivity of 3,5-Bis(chloromethyl)octamethyltetrasiloxane is highlighted by its ability to undergo transformations when reacted with various acids. The chloromethyl groups are reactive sites that can be converted into different substituents, leading to a wide range of possible chemical reactions. These reactions can result in the formation of new siloxane-based polymers with diverse properties, depending on the substituents introduced and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane-based compounds like 3,5-Bis(chloromethyl)octamethyltetrasiloxane are determined by their molecular structure and the substituents present on the siloxane backbone. For instance, the introduction of perfluoroalkyl groups into a chloromethylated oxetane compound has been shown to affect its viscosity, glass transition temperature, decomposition temperature, and surface properties. These properties are crucial for the application of such materials in various industries. Although the specific properties of 3,5-Bis(chloromethyl)octamethyltetrasiloxane are not detailed in the provided data, similar analyses can be conducted to determine its behavior and potential uses .
科学的研究の応用
Synthesis and Chemical Reactions
The compound 3,5-Bis(chloromethyl)octamethyltetrasiloxane has been utilized in various chemical syntheses and reactions. For instance, it was involved in the synthesis of polysiloxanes acyloxyméthylés by reacting with acetic, benzoic, and methacrylic acids in the presence of triethylamine. This reaction led to the transformation of oxy(chloromethyl)methylsilanediyle units into oxy(acyloxymethyl)methylsilanediyle units, showcasing its utility in creating specific polysiloxane structures (Jazouli, Reyx, & Thomas, 1989).
Applications in Material Science
3,5-Bis(chloromethyl)octamethyltetrasiloxane has been employed in material science, particularly in the preparation of photosensitive resins for stereolithography 3D printing. A study synthesized diepoxycyclohexylethyl octamethyltetrasiloxane and compounded it with acrylates, epoxide, and photoinitiators to create a 3D printing stereolithography resin. This innovation demonstrates the compound's significant role in advancing 3D printing technology (Huang et al., 2019).
Role in Polymer Chemistry
In polymer chemistry, 3,5-Bis(chloromethyl)octamethyltetrasiloxane is a valuable reactant. It was used in reactions with thiourea in absolute alcohol to produce silicon-containing thiuronium chlorides. This research highlights its potential in creating novel silicon-based polymers and materials (Nozakura, 1955).
Advanced Chemical Research
Advanced chemical research also utilizes 3,5-Bis(chloromethyl)octamethyltetrasiloxane. For example, it was part of a study on dehydrogenative polycondensation, contributing to the understanding of polysilylenes and their derivatives, which has implications in various chemical and industrial applications (Shintani et al., 1997).
Catalysis and Organic Synthesis
This compound has been explored in the context of catalysis and organic synthesis. Studies have investigated its role in electrophilic fluorination and carbon-carbon bond formation, providing insights into its utility in creating complex organic molecules and materials (Singh & Shreeve, 2004).
Safety And Hazards
3,5-Bis(chloromethyl)octamethyltetrasiloxane is classified as a skin irritant (Skin Irrit. 2, H315) and an eye irritant (Eye Irrit. 2, H319) . In case of skin contact, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water, do not induce vomiting, and seek immediate medical attention .
特性
IUPAC Name |
chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWODYLFPWOQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28Cl2O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499318 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(chloromethyl)octamethyltetrasiloxane | |
CAS RN |
17988-79-3 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
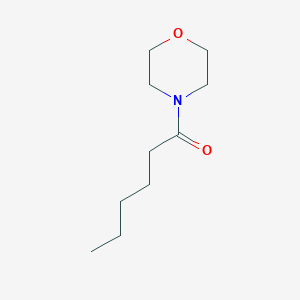
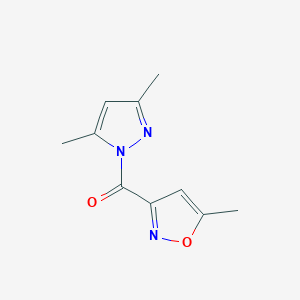
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
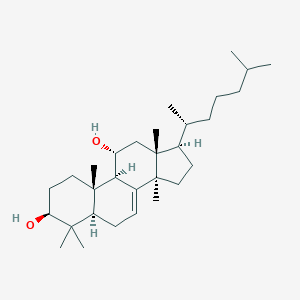
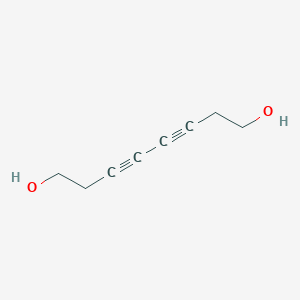
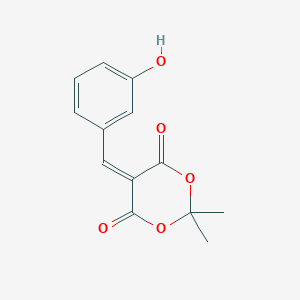
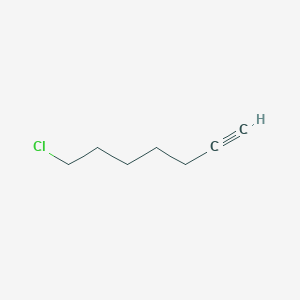
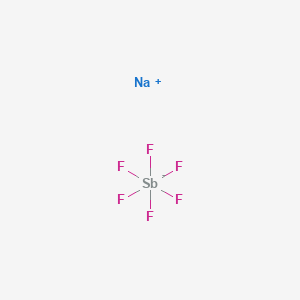
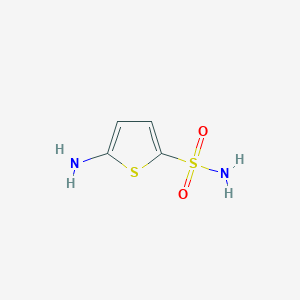
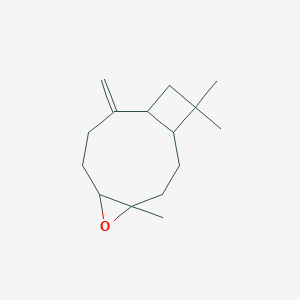
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
